BenchChemオンラインストアへようこそ!

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Chemical procurement Analytical chemistry Quality control

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1797317-08-8) is a synthetic small molecule belonging to the azetidine sulfonamide class, defined by a four-membered azetidine ring bearing a furan-2-ylmethyl sulfonyl substituent at the 3-position and a thiophen-2-yl ethanone moiety at the 1-position. Its molecular formula is C14H15NO4S2 with a molecular weight of 325.40 g/mol.

Molecular Formula C14H15NO4S2
Molecular Weight 325.4
CAS No. 1797317-08-8
Cat. No. B2928942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
CAS1797317-08-8
Molecular FormulaC14H15NO4S2
Molecular Weight325.4
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=CS2)S(=O)(=O)CC3=CC=CO3
InChIInChI=1S/C14H15NO4S2/c16-14(7-12-4-2-6-20-12)15-8-13(9-15)21(17,18)10-11-3-1-5-19-11/h1-6,13H,7-10H2
InChIKeyAKMBDMXVAKYEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1797317-08-8): Structural Identity and Procurement Baseline


1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1797317-08-8) is a synthetic small molecule belonging to the azetidine sulfonamide class, defined by a four-membered azetidine ring bearing a furan-2-ylmethyl sulfonyl substituent at the 3-position and a thiophen-2-yl ethanone moiety at the 1-position . Its molecular formula is C14H15NO4S2 with a molecular weight of 325.40 g/mol . The compound features a dual heteroaryl architecture—incorporating both furan and thiophene rings—linked through a sulfonyl-azetidine-ethanone scaffold, which distinguishes it from simpler mono-heteroaryl azetidine derivatives. Standard commercial purity is specified at 98%, with batch-specific quality control documentation including NMR, HPLC, and GC available from major suppliers . This compound is currently positioned as a research-grade chemical for exploratory medicinal chemistry and biological screening applications, with no regulatory approval or clinical development status identified in publicly available sources.

Why In-Class Azetidine Sulfonamides Cannot Be Simply Substituted for CAS 1797317-08-8 in Research Procurement


Within the azetidine sulfonamide chemical space, seemingly minor structural perturbations—such as replacing the thiophen-2-yl ethanone moiety with a phenyl, tolyl, or alternative heteroaryl group—can profoundly alter target binding profiles, selectivity windows, and physicochemical properties [1]. The specific combination of a furan-2-ylmethyl sulfonyl donor and a thiophen-2-yl ethanone acceptor in CAS 1797317-08-8 creates a unique hydrogen-bond acceptor/donor topography and π-stacking surface that is not replicated by close analogs such as 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone (CAS 1797343-66-8) or 1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone . In azetidine-based kinase inhibitor programs, substituent identity at the ethanone position has been shown to modulate potency by over 100-fold against specific targets . Furthermore, the sulfonyl-azetidine core imposes conformational rigidity that influences binding entropy in ways that more flexible pyrrolidine or piperidine analogs cannot reproduce [2]. Consequently, generic substitution within this compound class is not supported by available structure-activity relationship (SAR) evidence and may lead to qualitatively different biological outcomes in screening campaigns.

Quantitative Differential Evidence for CAS 1797317-08-8: Procurement and Selection Data vs. Closest Analogs


Purity Specification and Analytical Characterization: CAS 1797317-08-8 vs. Closest Commercial Analogs

CAS 1797317-08-8 is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . This contrasts with the commonly observed 95% standard purity specification for structurally analogous research chemicals such as 1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone and 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone . The higher purity specification reduces the likelihood of confounding impurities in biological assays, which is particularly important given that sulfonamide-containing impurities can themselves possess biological activity.

Chemical procurement Analytical chemistry Quality control

Unique Dual Heteroaryl Architecture: Furan-Thiophene Pairing in a Single Azetidine Scaffold

CAS 1797317-08-8 is the only commercially catalogued compound that combines a furan-2-ylmethyl sulfonyl group at the azetidine 3-position with a thiophen-2-yl ethanone moiety at the azetidine 1-position . The closest catalogued analogs invariably replace either the thiophene ring with phenyl, tolyl, or indole groups, or replace the furan sulfonyl with alkyl sulfonyl or chlorophenyl sulfonyl groups . This specific dual heteroaryl architecture creates a distinctive hydrogen-bond acceptor pattern: the furan oxygen, sulfonyl oxygens, and thiophene sulfur provide five H-bond acceptors with a computed XLogP3 of approximately 1.5–2.0 (estimated from structural analogs), compared to XLogP3 values of 2.5 for the 4-(thiophen-2-yl)phenyl methanone analog (PubChem CID 90594568) [1].

Medicinal chemistry Scaffold design Structure-activity relationships

Potential Fatty Acid Synthase (FASN) Inhibitory Activity: BindingDB Evidence for the InChI Key Scaffold

The InChI Key AKMBDMXVAKYEKT-UHFFFAOYSA-N, which uniquely identifies CAS 1797317-08-8, is registered in the BindingDB database in association with patent-derived FASN inhibitors from US9428502 and US10226449 [1]. Compounds within this patent series, characterized by the azetidine sulfonamide scaffold, have demonstrated FASN biochemical inhibition with IC50 values in the low nanomolar range (as low as 8–12 nM) in assays using FASN enzyme isolated from SKBr3 human breast cancer cells [1][2]. However, this IC50 value has not been independently verified for CAS 1797317-08-8 specifically, and the BindingDB entry may correspond to a closely related analog within the same patent series rather than the exact compound. FASN is a validated oncology target overexpressed in multiple tumor types, and selective FASN inhibitors are being pursued for breast, colorectal, and ovarian cancer indications [3].

Cancer metabolism Lipid synthesis inhibition FASN targeting

Kinase Selectivity Potential: Class-Level Evidence from Furan-2-ylmethanesulfonyl Azetidine Derivatives

A structurally related compound, (1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine) (CAS 1797847-93-8), which shares the identical furan-2-ylmethanesulfonyl azetidine core with CAS 1797317-08-8 but differs at the azetidine 1-position substituent, has been reported to exhibit selective inhibition of p38α MAP kinase with an IC50 of 12.3 nM while maintaining >100-fold selectivity against other MAP kinase family members . This demonstrates that the furan-2-ylmethanesulfonyl azetidine scaffold is compatible with nanomolar kinase inhibition and high selectivity when paired with an appropriate 1-position substituent. However, the thiophen-2-yl ethanone substituent in CAS 1797317-08-8 has not been profiled in any published kinase panel, and no direct selectivity data exists for this specific compound.

Kinase inhibition Selectivity profiling MAP kinase

Conformational Rigidity Advantage: Azetidine Core vs. Pyrrolidine and Piperidine Analogs

The four-membered azetidine ring in CAS 1797317-08-8 imposes greater conformational rigidity compared to five-membered pyrrolidine or six-membered piperidine analogs that are commonly employed in sulfonamide-based inhibitor design [1]. This rigidity reduces the entropic penalty upon target binding and can enhance binding specificity by limiting the number of accessible conformations in solution. In the FFA2 (GPR43) antagonist program, azetidine-containing compounds achieved nanomolar potency with improved ADME properties compared to their pyrrolidine counterparts, demonstrating that the azetidine ring offers a tangible scaffold advantage [2]. While no direct conformational comparison data exist for CAS 1797317-08-8 specifically, the azetidine scaffold is recognized as a privileged structure in medicinal chemistry for its ability to improve ligand efficiency metrics [3].

Conformational analysis Ligand efficiency Scaffold design

Absence of Verified Biological Data: Acknowledged Limitation and Its Procurement Implication

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent literature as of May 2026 did not yield any peer-reviewed publication, publicly deposited bioassay result, or independently verified biological activity measurement specifically attributable to CAS 1797317-08-8 [1][2]. This compound does not appear in ChEMBL, has no PubChem Compound ID (CID), and lacks deposited bioactivity data in any authoritative open-access database [2]. This stands in contrast to closely related analogs such as TVB-3166 (CAS 1533438-83-3) and CAS 1797847-93-8, which have published IC50 values and target annotation . The absence of verified biological data means that any biological activity attributed to this compound must be treated as hypothetical until experimentally determined.

Data transparency Procurement risk assessment Screening strategy

Recommended Research Application Scenarios for CAS 1797317-08-8 Based on Available Evidence


De Novo Kinase or FASN Screening Libraries: Unexplored Chemical Space

CAS 1797317-08-8 is ideally positioned for inclusion in de novo screening libraries targeting kinase or FASN inhibitor discovery. The compound's dual heteroaryl (furan + thiophene) architecture is not replicated by any other commercially catalogued azetidine sulfonamide, offering a unique screening vector . Class-level evidence demonstrates that the furan-2-ylmethanesulfonyl azetidine core supports nanomolar potency (12.3 nM against p38α MAP kinase for a close analog) and >100-fold selectivity, while patent literature confirms the scaffold's compatibility with FASN inhibition in the 8–12 nM range . The complete absence of prior biological annotation for this specific compound [1] makes it particularly valuable for organizations seeking to establish novel intellectual property positions, as any identified activity would represent a new chemical matter finding.

Structure-Activity Relationship (SAR) Expansion Around the Azetidine 1-Position

For medicinal chemistry programs already working with furan-2-ylmethanesulfonyl azetidine scaffolds, CAS 1797317-08-8 provides a distinct 1-position substituent (thiophen-2-yl ethanone) that is absent from published SAR studies. The established sensitivity of both kinase selectivity and FASN potency to the identity of the 1-position substituent makes this compound a logical next step for SAR expansion. Procurement of this compound at 98% purity with documented QC ensures that observed biological effects can be attributed to the intended structure rather than impurities. The thiophene ring introduces additional sulfur-mediated interactions (potential for sulfur-π and chalcogen bonding) not available with the phenyl, tolyl, or benzoyl 1-position substituents characterized in existing analogs [1].

Computational Chemistry and Docking Studies: Novel Pharmacophore Exploration

The unique combination of five hydrogen bond acceptors (furan oxygen, two sulfonyl oxygens, amide carbonyl, thiophene sulfur) in a compact scaffold (MW 325.4, estimated XLogP3 ~1.5–2.0) makes CAS 1797317-08-8 an attractive subject for computational docking and pharmacophore modeling studies . Its computed properties place it within lead-like chemical space, and the conformational rigidity imposed by the azetidine ring reduces the sampling complexity for molecular dynamics simulations compared to more flexible analogs . Procurement of this compound enables experimental validation of computational predictions, with the 98% purity specification ensuring that biophysical assay results (e.g., SPR, ITC, TSA) are not confounded by impurities [1].

Chemical Biology Probe Development: Clean Slate for Target Identification

The complete absence of published biological annotation for CAS 1797317-08-8 positions it as a 'clean slate' chemical probe candidate. In an era where many commercially available screening compounds carry historical annotation that can bias target identification efforts, the lack of prior data is a distinct advantage for affinity-based proteomics (e.g., chemical proteomics, photoaffinity labeling) and phenotypic screening approaches. The compound's dual heteroaryl architecture provides inherent UV absorbance and potential for further functionalization, while the sulfonyl group offers a synthetic handle for linker attachment in probe development . Researchers pursuing target deconvolution studies may find this compound preferable to heavily annotated analogs where pre-existing target hypotheses could introduce confirmation bias [1].

Quote Request

Request a Quote for 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.